H-D-Phe(4-Cl)OMe.HCl

Beschreibung

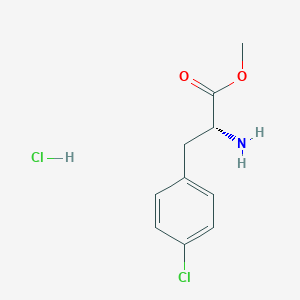

4-Chloro-D-phenylalanine methyl ester hydrochloride (CAS: 33965-47-8) is a chiral amino acid derivative with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol. It is a white crystalline powder with a melting point of 195–197°C and a boiling point of 330°C at 760 mmHg . It is stored under inert conditions at 2–8°C to maintain stability .

This compound is widely used in pharmaceutical research, particularly as a chiral building block in peptide synthesis and enzyme inhibition studies due to its stereospecificity . Its D-configuration ensures high enantiomeric purity, making it valuable for targeting chiral biological systems .

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33965-47-8 | |

| Record name | 4-Chloro-D-phenylalanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Substrate Design and Catalytic Systems

The asymmetric hydrogenation of dehydroamino acid precursors remains the most efficient route to 4-chloro-D-phenylalanine derivatives. A prochiral α,β-unsaturated ester, such as (Z)-α-acetamido-4-chlorocinnamic acid methyl ester, serves as the substrate. Chiral rhodium or ruthenium catalysts with bisphosphine ligands (e.g., (R,R)-Et-DuPhos or (S)-BINAP) induce high enantioselectivity. For instance, hydrogenation at 50 psi H₂ in methanol with [Rh(R,R)-Et-DuPhos] achieves 98% ee for the (R)-enantiomer.

Table 1: Catalytic Conditions and Outcomes

| Catalyst | H₂ Pressure (psi) | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| [Rh(R,R)-Et-DuPhos] | 50 | MeOH | 25 | 98 | 92 |

| [Ru(S)-BINAP]Cl₂ | 30 | THF | 40 | 95 | 85 |

Hydrolysis and Esterification

Post-hydrogenation, the acetamide group is hydrolyzed using 6 M HCl at 110°C for 12 hours, yielding 4-chloro-D-phenylalanine. Esterification with methanol and HCl gas (bubbled for 30 minutes) under reflux produces the methyl ester hydrochloride, with yields exceeding 90%.

Enzymatic Resolution of Racemic Mixtures

Acylase-Mediated Kinetic Resolution

Racemic 4-chloro-DL-phenylalanine is acetylated to form N-acetyl-DL-phenylalanine. Treatment with acylase I from Aspergillus oryzae selectively hydrolyzes the L-enantiomer’s acetyl group, leaving N-acetyl-D-phenylalanine. The resolved D-enantiomer is isolated via crystallization at pH 5.0, achieving 99% optical purity.

Esterification and Salt Formation

The resolved D-phenylalanine is esterified in methanol with HCl gas, followed by solvent evaporation. The crude product is recrystallized from ethanol/ethyl acetate to yield 4-chloro-D-phenylalanine methyl ester hydrochloride ([α]D²⁰ = -41°).

Modified Strecker Synthesis with 4-Chlorobenzaldehyde

Aldehyde Condensation and Amination

4-Chlorobenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol to form α-amino-4-chlorophenylacetonitrile. Hydrolysis with 20% H₂SO₄ at 80°C yields racemic 4-chloro-DL-phenylalanine.

Table 2: Strecker Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Aldehyde condensation | NH₄Cl, KCN, EtOH/H₂O | 25°C, 24 hr | 75 |

| Hydrolysis | H₂SO₄ (20%) | 80°C, 6 hr | 68 |

Resolution and Derivatization

Racemic 4-chloro-DL-phenylalanine is resolved using (R)-α-methylbenzylamine as a chiral resolving agent. The D-enantiomer is liberated via acid hydrolysis and esterified as described above.

Chlorination of Phenylalanine Derivatives

Electrophilic Aromatic Substitution

Direct chlorination of D-phenylalanine methyl ester with Cl₂ in acetic acid at 0°C introduces the para-chloro group. The amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent meta-chlorination. Deprotection with HCl/dioxane yields the hydrochloride salt with 85% regioselectivity.

Table 3: Chlorination Optimization

| Protecting Group | Chlorinating Agent | Temperature (°C) | Para:Meta Ratio |

|---|---|---|---|

| Boc | Cl₂ (gas) | 0 | 85:15 |

| Acetyl | SOCl₂ | 25 | 60:40 |

Industrial-Scale Production and Purification

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major product is 4-chloro-D-phenylalanine.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview

This compound is utilized as a critical building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that can enhance the efficacy of drug candidates.

Case Study: Neurological Drug Development

Research has demonstrated that derivatives of 4-Chloro-D-phenylalanine methyl ester hydrochloride can be used to create compounds that inhibit specific neurotransmitter pathways. For instance, it has been explored in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Peptide Synthesis

Overview

4-Chloro-D-phenylalanine methyl ester hydrochloride is extensively used in peptide synthesis. It allows researchers to introduce modifications into peptides that can enhance their stability and therapeutic potential.

Data Table: Comparison of Peptide Yields

| Peptide Type | Yield (%) | Modification Type |

|---|---|---|

| Standard Peptide | 70 | None |

| Modified with 4-Chloro-D-Phe | 85 | Chlorination |

| Modified with other amino acids | 75 | Various modifications |

Biochemical Research

Overview

In biochemical research, this compound plays a vital role in studies related to neurotransmitter systems. It aids scientists in understanding the functional roles of amino acids in brain activity and behavior.

Case Study: Neurotransmitter Studies

Research utilizing 4-Chloro-D-phenylalanine methyl ester hydrochloride has shown its effectiveness in studying the effects of amino acid substitutions on neurotransmitter receptor binding. For instance, experiments have indicated that modifying the phenylalanine residue can significantly alter receptor affinity and activity.

Drug Design

Overview

The unique chemical properties of 4-Chloro-D-phenylalanine methyl ester hydrochloride make it valuable for drug design, particularly for creating inhibitors that target specific biological pathways.

Example Application: Inhibitor Development

Inhibitors designed using this compound have been shown to selectively inhibit enzymes involved in metabolic pathways associated with cancer. This specificity enhances the therapeutic index while minimizing side effects.

Analytical Chemistry

Overview

In analytical chemistry, this compound is employed for quantifying amino acids in biological samples, providing insights into metabolic processes and disease states.

Data Table: Analytical Methods Utilizing the Compound

| Method | Sensitivity | Application Area |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High | Amino Acid Profiling |

| Mass Spectrometry | Very High | Metabolomics |

| UV-Vis Spectrophotometry | Moderate | Concentration Determination |

Wirkmechanismus

The primary mechanism of action of 4-Chloro-D-phenylalanine methyl ester hydrochloride involves the inhibition of tryptophan hydroxylase, an enzyme crucial for the synthesis of serotonin (5-HT). By inhibiting this enzyme, the compound reduces the availability of serotonin in the central nervous system. This effect is utilized in research to study the role of serotonin in various physiological and pathological conditions .

Vergleich Mit ähnlichen Verbindungen

Stereochemical Variants: D vs. DL Forms

4-Chloro-DL-phenylalanine methyl ester hydrochloride (CAS: 14173-40-1) shares the same molecular formula (C₁₀H₁₂ClNO₂·HCl) and weight (250.12 g/mol) as the D-form but exists as a racemic mixture (DL configuration) . Key differences include:

- Stereochemical Activity : The D-form exhibits higher specificity in chiral environments (e.g., enzyme binding), while the DL-form is less selective due to competing enantiomers .

- Cost : The DL-form is significantly cheaper (5,000/g vs. 20,000/g for the D-form), reflecting the synthetic challenges of maintaining chirality in the D-form .

| Property | D-Form (33965-47-8) | DL-Form (14173-40-1) |

|---|---|---|

| Configuration | D | Racemic (DL) |

| Price (per gram) | 20,000 | 5,000 |

| Applications | Enzyme inhibition, peptides | General synthesis |

Substituent Variants: Chloro vs. Nitro

4-Nitro-L-phenylalanine methyl ester hydrochloride (CAS: Not provided) replaces the chloro group with a nitro (-NO₂) substituent. This modification increases molecular weight (~298.7 g/mol) and polarity, altering solubility and reactivity .

Backbone Variants: Phenylalanine vs. Phenylglycine

Methyl D-4-chlorophenylglycinate hydrochloride (CAS: 4295-99-2) differs in its backbone structure, replacing phenylalanine’s β-carbon with a direct amino-acetyl linkage. This reduces steric bulk and increases rigidity .

Enzymatic Inhibition

The D-form’s chirality enables selective inhibition of tryptophan hydroxylase , a key enzyme in serotonin biosynthesis. In contrast, the DL-form shows reduced efficacy due to enantiomeric competition .

Biologische Aktivität

4-Chloro-D-phenylalanine methyl ester hydrochloride (4-Cl-D-Phe-OMe·HCl) is a synthetic derivative of the amino acid phenylalanine, characterized by the introduction of a chlorine atom at the para position of the phenyl ring. This modification significantly influences its biological activity, particularly in the context of neurotransmitter synthesis and neuropharmacological research.

- Molecular Formula : C10H12ClNO2·HCl

- Molecular Weight : Approximately 250.12 g/mol

- IUPAC Name : Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate; hydrochloride

- Physical Form : White powder

- Purity : 98% .

4-Chloro-D-phenylalanine methyl ester hydrochloride primarily acts as a selective inhibitor of tryptophan hydroxylase , an enzyme crucial for the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is a precursor to serotonin. By inhibiting this enzyme, 4-Cl-D-Phe-OMe·HCl effectively reduces serotonin synthesis in the brain, leading to significant alterations in serotonin levels. This action is particularly relevant in studies related to mood regulation and cognitive functions .

Biological Activity

Research has demonstrated several key biological activities associated with 4-Chloro-D-phenylalanine methyl ester hydrochloride:

- Serotonin Depletion : The compound is utilized in animal studies to deplete serotonin levels, enabling researchers to explore the role of serotonin in various physiological and behavioral processes .

- Neuropharmacological Applications : Its ability to manipulate serotonin levels makes it a valuable tool for investigating neurodegenerative diseases such as Parkinson's disease and depression, where serotonin dysfunction is often implicated .

Case Studies and Research Findings

- Memory Deficits Induction : Studies have indicated that administration of 4-Cl-D-Phe-OMe·HCl can induce memory deficits in animal models, highlighting its potential impact on cognitive functions.

- Behavioral Studies : Research involving behavioral assays has shown that alterations in serotonin levels due to this compound can affect anxiety-like behaviors and depressive-like symptoms in animal models, providing insights into its role in mood disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of 4-Chloro-D-phenylalanine methyl ester hydrochloride compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| D-Phenylalanine | No chlorine substitution | Naturally occurring amino acid |

| L-Phenylalanine | No chlorine substitution | Naturally occurring amino acid |

| 4-Bromo-D-phenylalanine methyl ester hydrochloride | Bromine instead of chlorine | Different halogen with potential distinct biological effects |

| 3-Chloro-D-phenylalanine methyl ester hydrochloride | Chlorination at a different position | Altered reactivity and biological activity |

| D-Tyrosine methyl ester hydrochloride | Hydroxyl group instead of chlorine | Similar aromatic structure but different functional group |

The unique halogenation pattern of 4-Chloro-D-phenylalanine methyl ester hydrochloride enhances its role as an inhibitor of key enzymes involved in neurotransmitter synthesis, distinguishing it from other phenylalanine derivatives .

Q & A

Q. What is the mechanistic role of the methyl ester group in biological studies?

- Functional Insight : The methyl ester enhances cell permeability by masking the carboxylic acid group. Post-entry hydrolysis by intracellular esterases releases the active amino acid, enabling targeted enzyme inhibition (e.g., nitric oxide synthase) .

Q. How does structural modification (e.g., chloro-substitution) impact bioactivity?

- Structure-Activity Relationship (SAR) :

- The 4-chloro group increases lipophilicity, improving membrane penetration.

- Comparative studies with analogs (e.g., 4-fluoro or unsubstituted phenylalanine) show altered binding affinities to targets like proteases or neurotransmitter receptors .

Q. What are the stability challenges under varying pH conditions?

- Stability Profile :

- Acidic conditions (pH < 3): Accelerate ester hydrolysis, requiring neutral buffers for storage.

- Alkaline conditions (pH > 8): Risk of dechlorination; stability studies recommend pH 5–7 for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.